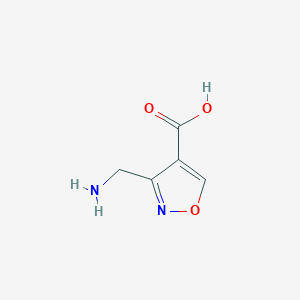

3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid” appears to contain an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). The “3-(Aminomethyl)” part suggests an aminomethyl group (-NH2CH2-) attached to the third carbon of the oxazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the fourth carbon of the ring .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have an oxazole ring as its core, with an aminomethyl group attached to one carbon and a carboxylic acid group attached to another. The exact structure, including the positions and orientations of these groups, would need to be confirmed by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the oxazole ring and the functional groups present. The aminomethyl group could potentially participate in reactions typical of amines, such as protonation, alkylation, or acylation . The carboxylic acid group could undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis

Amino acids, which this compound structurally resembles, are typically crystalline solids with high melting points. They are usually soluble in water due to their polar functional groups .Mécanisme D'action

Target of Action

The primary target of 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid, also known as pregabalin, is the α2δ subunit, a component of voltage-gated calcium channels . This compound acts as a ligand for this subunit, which plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

Pregabalin interacts with its target, the α2δ subunit, by binding to it. This binding inhibits the activity of voltage-gated calcium channels, thereby reducing the influx of calcium ions into neurons . As a result, the release of several neurotransmitters, including glutamate, substance P, and norepinephrine, is decreased . This leads to a reduction in the transmission of pain signals, providing analgesic and anticonvulsant effects .

Biochemical Pathways

The action of pregabalin affects several biochemical pathways. One of these is the glutamate pathway. Pregabalin increases the activity of the neuronal glutamate transporter type 3 (EAAT3), which leads to an increase in the uptake of glutamate . This results in a decrease in the concentration of glutamate, a neurotransmitter that plays a key role in the sensation of pain .

Pharmacokinetics

The pharmacokinetics of pregabalin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, pregabalin is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, including the central nervous system . The metabolism of pregabalin is minimal, and it is primarily excreted unchanged in the urine .

Result of Action

The action of pregabalin results in a decrease in the transmission of pain signals, leading to its analgesic and anticonvulsant effects . It also has anti-inflammatory effects, which may contribute to its analgesic properties . These effects make pregabalin effective in the management of conditions such as neuropathic pain and epilepsy .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption and metabolism of pregabalin, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of pregabalin . Therefore, these factors should be considered when using pregabalin for therapeutic purposes.

Propriétés

IUPAC Name |

3-(aminomethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAKWZBKBCGIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1482716-83-5 | |

| Record name | 3-(aminomethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine HCl](/img/structure/B3241724.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B3241767.png)

![Benzamide,4-[(hydroxyamino)iminomethyl]-N-methyl-](/img/structure/B3241777.png)